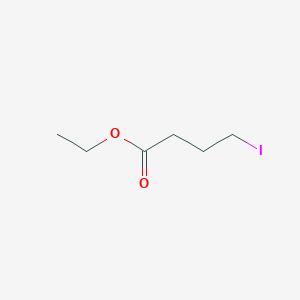

4-Iodobutanoate d'éthyle

Vue d'ensemble

Description

Ethyl 4-iodobutyrate, also known as EIB, is an organic compound that is widely used in scientific research and laboratory experiments. This compound has a wide range of applications, from biochemical and physiological studies to drug development and toxicity testing. It has been used to study the mechanism of action of certain drugs and to investigate the effects of certain chemicals on biological systems.

Applications De Recherche Scientifique

4-Iodobutanoate d'éthyle : Une analyse complète des applications de la recherche scientifique

1. Synthèse de mimétiques stables de la S-adénosylméthionine (SAM) Le this compound a été utilisé dans la synthèse de mimétiques stables de la SAM, qui sont importants dans les processus de méthylation biologique et ont des applications thérapeutiques potentielles .

Synthèse organique : Ce composé sert de réactif dans diverses transformations organiques, y compris la synthèse de composés hétérocycliques qui sont importants en chimie médicinale .

Chimie médicinale : En chimie médicinale, le this compound est utilisé pour créer des médicaments pour diverses maladies, en particulier dans la synthèse de composés hétérocycliques avec une large gamme d'applications thérapeutiques .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-iodobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZFVPPGVAHZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447322 | |

| Record name | ETHYL 4-IODOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7425-53-8 | |

| Record name | Ethyl 4-iodobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL 4-IODOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-iodobutanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9CLY29W6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic applications of Ethyl 4-iodobutyrate in organic chemistry?

A1: Ethyl 4-iodobutyrate serves as a versatile building block in organic synthesis. Its primary role lies in its ability to act as an electrophile in various reactions, allowing for the introduction of a four-carbon chain with an ester functionality.

Q2: Are there any examples of ethyl 4-iodobutyrate being used to synthesize biologically active molecules?

A2: Yes, ethyl 4-iodobutyrate has been employed in the synthesis of analogues of bioactive molecules.

- HETE Analogues: Researchers utilized ethyl 4-iodobutyrate in the preparation of stable 5-hydroxyeicosatetraenoic acid (HETE) analogues incorporating a ferrocene backbone. These analogues were designed to investigate the structure-activity relationships of HETEs and their potential as anti-inflammatory agents. [] Similarly, it played a crucial role in synthesizing an iron-containing HETE analogue with a central (2E,4Z)-hexa-2,4-dien-1-ol–Fe(CO)3 moiety, studied for its apoptosis-inducing activity in cancer cells. []

Q3: Can you describe the stereoselectivity observed when using ethyl 4-iodobutyrate derived reagents?

A: In the synthesis of both ferrocene-containing 5-HETE analogues and the iron-containing HETE analogue, a titanium-zinc organyl derived from ethyl 4-iodobutyrate exhibited remarkable diastereoselectivity when added to aldehydes. [, ] This addition, facilitated by Ti(OiPr)3Cl and using 2-methyltetrahydrofuran (2-Me-THF) as the solvent, consistently provided the desired (Rₚ,5S) configuration in the products. [] This high diastereoselectivity is crucial for generating stereochemically defined molecules, especially when targeting specific biological activities.

Q4: Are there any analytical techniques mentioned in the studies that were used to characterize compounds synthesized using ethyl 4-iodobutyrate?

A: The research articles highlight the use of X-ray crystallography and NMR spectroscopy to confirm the structures and stereochemistry of compounds synthesized using ethyl 4-iodobutyrate as a building block. [] X-ray crystallography provided definitive structural information of an intermediate, validating the stereochemical outcome of a key reaction. Additionally, NMR spectroscopy, including the analysis of Mosher ester derivatives, offered further confirmation of the absolute configuration at specific chiral centers. [] These techniques are essential for accurate structural elucidation in organic synthesis, especially when dealing with complex molecules and stereochemical intricacies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine](/img/structure/B1337386.png)

![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)